Ácido 6-metoxi-3-metil-1H-indol-2-carboxílico

Descripción general

Descripción

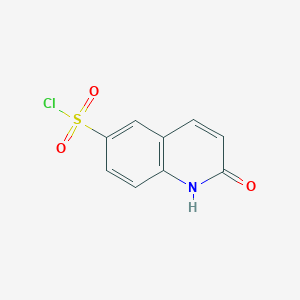

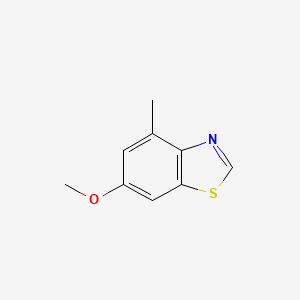

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is a derivative of indole . The molecular formula is C11H11NO3 .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid consists of an indole ring substituted with a methoxy group at the 6th position and a methyl group at the 3rd position .Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 205.21 and a melting point of 200-202°C .Aplicaciones Científicas De Investigación

Inmunomoduladores Anticancerígenos

“Ácido 6-metoxi-3-metil-1H-indol-2-carboxílico” se utiliza como reactivo para la preparación de piridil-etenil-indoles, que tienen un potencial como inmunomoduladores anticancerígenos. Estos compuestos pueden modular el sistema inmunológico para reconocer y combatir las células cancerosas de manera más efectiva .

Inhibidores de la Dioxigenasa de Triptófano

Este compuesto sirve como precursor en la síntesis de inhibidores para la dioxigenasa de triptófano, una enzima involucrada en el metabolismo del triptófano. Inhibir esta enzima puede ser significativo para tratar afecciones médicas relacionadas con el metabolismo del triptófano .

Inhibición de la Neurotoxina Botulínica

Los investigadores utilizan “this compound” para desarrollar inhibidores de la neurotoxina botulínica. Tales inhibidores tienen un potencial terapéutico para tratar afecciones causadas por la toxina botulínica, como espasmos musculares y distonía .

Aplicaciones Antifúngicas

Un estudio ha documentado la producción y caracterización de “this compound” como un metabolito antifúngico de Bacillus toyonensis. Esta aplicación es particularmente importante dada la creciente amenaza de las infecciones fúngicas para la salud humana .

Inhibidores de ITK

El compuesto también se utiliza en la síntesis de inhibidores para la quinasa de células T inducible (ITK), que desempeña un papel en la señalización de las células T. Los inhibidores de ITK se pueden utilizar para tratar enfermedades autoinmunitarias y ciertos tipos de cáncer .

Agentes Antibacterianos

Existe la posibilidad de que “this compound” se utilice para desarrollar nuevos agentes antibacterianos, que podrían ayudar a combatir las bacterias resistentes a los antibióticos .

Ligandos del Receptor Cannabinoides CB2

Este compuesto es un precursor en la creación de ligandos para el receptor cannabinoide CB2, que puede tener aplicaciones terapéuticas en el tratamiento del dolor y la inflamación sin efectos psicoactivos asociados con el receptor CB1 .

8. Inhibidores de la Polimerasa NS5B del Virus de la Hepatitis C Por último, se utiliza en la síntesis de inhibidores dirigidos a la polimerasa NS5B del virus de la hepatitis C, que es esencial para la replicación viral. Inhibir esta enzima puede conducir a nuevos tratamientos para la hepatitis C .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are prevalent in various bioactive compounds and have been found to play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase and toluene dioxygenase . These interactions highlight its potential in biochemical applications and its importance in enzymatic processes.

Molecular Mechanism

The molecular mechanism of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid involves its interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, indole derivatives have been shown to inhibit HIV-1 and HIV-2 replication in acutely infected cells . These interactions at the molecular level are crucial for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term applications

Dosage Effects in Animal Models

The effects of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by gut bacteria and liver enzymes, leading to the production of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXRKJWZFDHHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2473-98-5 | |

| Record name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424194.png)

![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)

![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)

![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)

![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)

![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)